molecular formula C6H8F2O3 B15253698 (4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one

(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one

Cat. No.: B15253698
M. Wt: 166.12 g/mol
InChI Key: QGYFVANOISWUQI-LURJTMIESA-N
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Description

(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one is a chemical compound characterized by the presence of a difluoromethyl group and a hydroxy group attached to an oxan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one typically involves the introduction of the difluoromethyl group and the hydroxy group onto the oxan-2-one ring. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group and hydroxy group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound valuable for research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one
  • 1-(difluoromethyl)-2-[(4S)-4-methyl-2-hexyn-1-yl]benzene

Uniqueness

(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

(4S)-4-(difluoromethyl)-4-hydroxyoxan-2-one

InChI

InChI=1S/C6H8F2O3/c7-5(8)6(10)1-2-11-4(9)3-6/h5,10H,1-3H2/t6-/m0/s1

InChI Key

QGYFVANOISWUQI-LURJTMIESA-N

Isomeric SMILES

C1COC(=O)C[C@@]1(C(F)F)O

Canonical SMILES

C1COC(=O)CC1(C(F)F)O

Origin of Product

United States

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